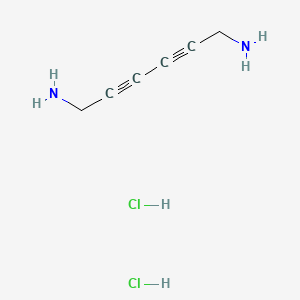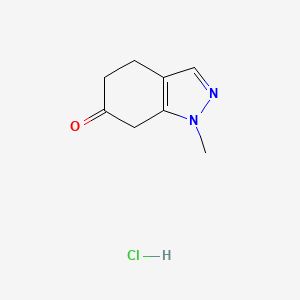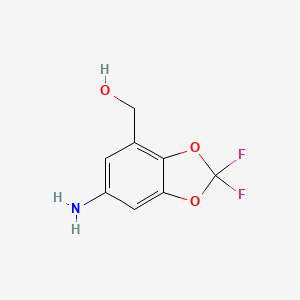
(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol is a chemical compound with a unique structure that includes an indane backbone, two fluorine atoms, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,2-difluoro-1,3-dioxaindan with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methanol group can yield (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)aldehyde or (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride
- 2-(2,2-difluoro-1,3-dioxaindan-5-yl)acetic acid
Uniqueness
(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a methanol group, along with the indane backbone and fluorine atoms, gives it distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
2866318-09-2 |
|---|---|
Molekularformel |
C8H7F2NO3 |
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
(6-amino-2,2-difluoro-1,3-benzodioxol-4-yl)methanol |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)13-6-2-5(11)1-4(3-12)7(6)14-8/h1-2,12H,3,11H2 |
InChI-Schlüssel |
AASFXCCXJQSCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1CO)OC(O2)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
amine](/img/structure/B13456234.png)
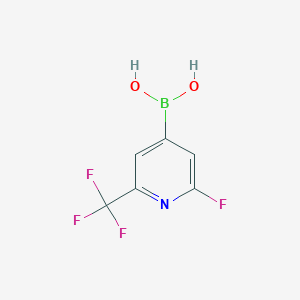
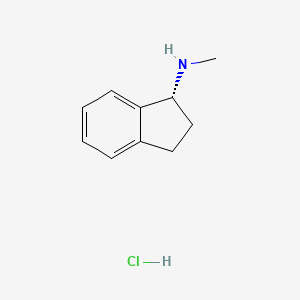
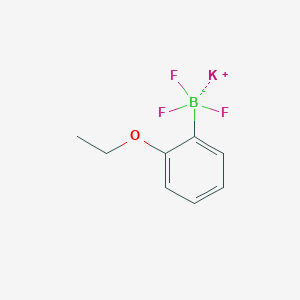
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
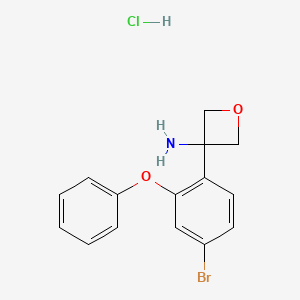
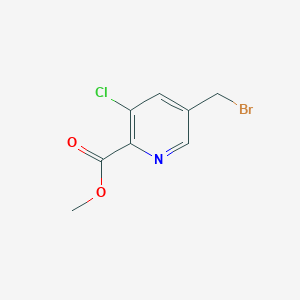
![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
